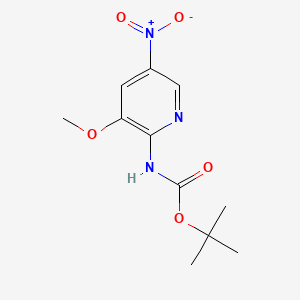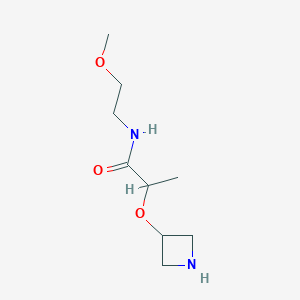
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene is an organic compound with the molecular formula C9H6ClF It is a derivative of benzene, characterized by the presence of chlorine, ethynyl, fluorine, and methyl substituents on the benzene ring
Vorbereitungsmethoden
The synthesis of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene can be achieved through several synthetic routes. One common method involves the fluorination of toluene followed by chlorination of the product . Another approach is the chlorination of 3-fluorotoluene . These reactions typically use reagents such as hydrogen fluoride and copper chloride for fluorination, and chlorine and iron powder for chlorination.
Analyse Chemischer Reaktionen
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents under appropriate conditions.
Addition Reactions: The ethynyl group can undergo addition reactions, such as the Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,4-disubstituted 1,2,3-triazoles.
Oxidation and Reduction: The compound can also undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-chloro-2-ethynyl-5-fluoro-4-methylbenzene involves its interaction with molecular targets through its functional groups. The ethynyl group can participate in cycloaddition reactions, while the chlorine and fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its use, such as in chemical synthesis or biological applications .
Vergleich Mit ähnlichen Verbindungen
1-Chloro-2-ethynyl-5-fluoro-4-methylbenzene can be compared with other similar compounds, such as:
1-Chloro-4-ethynyl-5-fluoro-2-methylbenzene: This compound has a similar structure but with different positions of the substituents, which can lead to variations in reactivity and applications.
4-Ethynyl-1-fluoro-2-methylbenzene: Lacking the chlorine atom, this compound may have different chemical properties and uses.
Eigenschaften
Molekularformel |
C9H6ClF |
|---|---|
Molekulargewicht |
168.59 g/mol |
IUPAC-Name |
1-chloro-2-ethynyl-5-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H6ClF/c1-3-7-4-6(2)9(11)5-8(7)10/h1,4-5H,2H3 |
InChI-Schlüssel |
HXJPTWPLQKQHKP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1F)Cl)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl N-[(4-acetylcyclohexyl)methyl]carbamate](/img/structure/B13495758.png)
![Ethyl 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13495766.png)






![3-[4-(Difluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B13495816.png)


![Methyl 4-{[(benzyloxy)carbonyl]amino}-3-hydroxybutanoate](/img/structure/B13495848.png)
![6-(Naphthalen-2-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13495856.png)
![6-Oxabicyclo[3.2.1]octan-4-one](/img/structure/B13495857.png)
